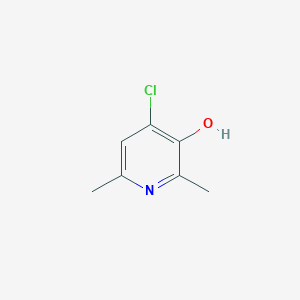
4-Chloro-2,6-dimethylpyridin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-Chloro-2,6-dimethylpyridin-3-ol is a useful research compound. Its molecular formula is C7H8ClNO and its molecular weight is 157.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-Chloro-2,6-dimethylpyridin-3-ol is an organic compound belonging to the pyridine family, characterized by a chlorine atom and a hydroxyl group attached to a pyridine ring. Its molecular formula is C₇H₈ClN₁O and it has a molecular weight of approximately 145.6 g/mol. This compound has garnered attention for its notable biological activities, particularly in antimicrobial and agricultural applications.
Chemical Structure and Properties
The unique structure of this compound, with methyl groups at the 2 and 6 positions and functional groups at the 3 position, imparts distinctive chemical properties. This configuration influences its reactivity and biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | C₇H₈ClN₁O |
| Molecular Weight | 145.6 g/mol |
| Structural Features | Chlorine at position 4, hydroxyl at position 3, methyl groups at positions 2 and 6 |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its efficacy against various bacterial strains, making it a candidate for development as an antimicrobial agent. The compound's mechanism of action often involves interference with metabolic pathways or cellular processes in target organisms, leading to growth inhibition or cell death.
Case Study: Antibacterial Efficacy
In a study assessing the antibacterial activity of various pyridine derivatives, this compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its potential as a broad-spectrum antibacterial agent.
Agricultural Applications
Due to its biological activity, this compound has been investigated for agricultural applications, particularly as a pesticide. The compound disrupts pest physiology through its action on metabolic pathways, which can lead to pest mortality. This makes it a valuable candidate for developing new agrochemicals aimed at pest control.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes involved in metabolic processes. For example:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or pest metabolism.
- Cellular Disruption : It can disrupt cellular integrity by affecting membrane permeability or interfering with nucleic acid synthesis.
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with this compound, each exhibiting unique properties that influence their biological activity:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2,6-Dimethylpyridin-3-ol | Hydroxyl group at position 3 | Strong antimicrobial properties |
| 4-Chloro-2-methylpyridin-3-ol | Chlorine at position 4 and methyl at 2 | Less stable than the target compound |
| 3-Amino-4-chloropyridin-2-ol | Amino group at position 3 | Potentially more polar and water-soluble |
Eigenschaften
IUPAC Name |
4-chloro-2,6-dimethylpyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-4-3-6(8)7(10)5(2)9-4/h3,10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXYCUYAVXZWOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)C)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














